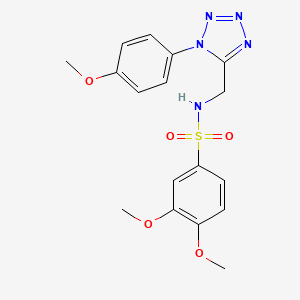

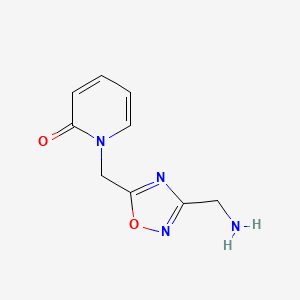

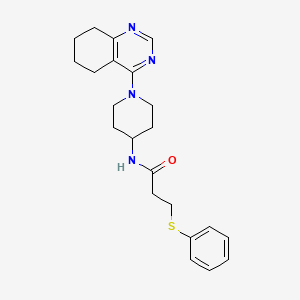

1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one involves the cyclization of hydrazide groups into 1,3,4-oxadiazole nuclei, which has been shown to increase antimicrobial activity . Another synthesis route involves the condensation of cyanoacetohydrazide with diethyl monoimidic malonate to prepare ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, which can react with various electrophilic reagents . Additionally, the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes leads to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are supported by various spectroscopic methods such as IR, NMR, MS, and elemental analysis . These methods confirm the successful synthesis of the target compounds and provide detailed information about their molecular frameworks.

Chemical Reactions Analysis

The reactivity of synthesized oxadiazole compounds towards electrophilic reagents has been reported, indicating a potential for diverse chemical transformations . Additionally, the condensation reactions involving 1,3-dicarbonyl compounds or their synthetic equivalents lead to the formation of various heterocyclic systems .

Physical and Chemical Properties Analysis

The physical properties, such as color and yield, of the synthesized compounds are documented, with one compound being described as a yellow colored compound with a 90% yield . The chemical properties, particularly the antimicrobial activity, are evaluated using the minimum inhibitory concentration (MIC) method, with some compounds showing significant antimicrobial activity . The prediction of biological activity using PASS (Prediction of Activity Spectra for Substances) for the synthesized compounds provides insights into their potential pharmacological applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Heterocyclic Derivatives

- Research in 2008 highlighted the synthesis of various N- and S-substituted 1,3,4-oxadiazole derivatives, including compounds with structures related to 1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one. These compounds were characterized using IR, Mass, and 1H NMR spectra, providing insight into their potential applications in pharmaceuticals or as research chemicals (El‐Sayed et al., 2008).

Antimicrobial Activities

- A study conducted in 2009 synthesized compounds including 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, a structure related to the compound . These compounds were tested for their antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Bayrak et al., 2009).

Anticancer Agents

- Research in 2007 on 1,3,4-oxadiazole derivatives, closely related to the compound of interest, explored their applications as potential anticancer agents. The study involved synthesizing and evaluating the anti-cancer activities of these compounds, highlighting their relevance in cancer research (Redda & Gangapuram, 2007).

Antibacterial and Antifungal Activities

- A study in 2005 focused on the synthesis of compounds with pyridyl triazole ring structures, similar to 1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one. These compounds exhibited good antibacterial activity, suggesting their potential use in developing new antibacterial drugs (Hu et al., 2005).

Synthesis of Pyridine Ligands in Supermolecular Chemistry

- In 2004, research on the synthesis of pyridine ligands, which are structurally related to the compound , was conducted. These ligands were studied for their applications in supermolecular chemistry, indicating their significance in this field (Qian, 2004).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-5-7-11-8(15-12-7)6-13-4-2-1-3-9(13)14/h1-4H,5-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLQMECHJIFHFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CC2=NC(=NO2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2531188.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2531189.png)

![Propyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2531204.png)